1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester
Description
1H NMR Analysis
The 600 MHz 1H NMR spectrum in deuterated chloroform reveals critical structural features:
- Methyl ester group : A singlet at δ 3.67 (3H, s) corresponds to the methoxy protons.
- Hydroxyl protons : Broad singlets at δ 2.45 (1H, s) and δ 2.51 (1H, s) for the 8- and 8a-hydroxy groups, observable only in DMSO-d6 due to exchange broadening.
- Isopropyl group : A septet at δ 1.21 (1H, m) for the methine proton, flanked by doublets at δ 0.93 (6H, d, J = 6.8 Hz) for the methyl groups.
- Ring methyl groups : Singlets at δ 1.08 (3H, s) and δ 1.14 (3H, s) for the 1- and 4a-methyl substituents.
13C NMR and DEPT-135 Analysis
The 150 MHz 13C NMR spectrum confirms 21 distinct carbons:
| δ (ppm) | Assignment |
|---|---|
| 178.2 | Ester carbonyl (C=O) |
| 72.8 | C8 hydroxylated |
| 71.5 | C8a hydroxylated |
| 51.3 | Methoxy carbon (OCH3) |
| 33.7 | C7 isopropyl methine |
| 22.1 | C1 methyl |
| 19.9 | C4a methyl |
Long-range 1H-13C correlations in the HMBC spectrum link the methoxy protons to the ester carbonyl (δ 178.2) and the C8 hydroxyl proton to C9 (δ 35.2).
Mass Spectrometric Fragmentation Patterns
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the molecular ion [M+H]+ at m/z 319.2381 (calculated 319.2378 for C21H31O4) confirms the molecular formula. Key fragmentation pathways include:
- Ester cleavage : Loss of methanol (32 Da) generates a fragment at m/z 287.2.
- Hydroxyl elimination : Sequential dehydration (-18 Da) yields ions at m/z 301.2 and 283.2.
- Retro-Diels-Alder cleavage : Rupture of ring C produces a base peak at m/z 135.1 (C9H11O+).
Fragmentation aligns with abietane-type diterpenes, though the dodecahydro skeleton exhibits enhanced stability against ring-opening reactions compared to less saturated analogues.
Comparative Conformational Analysis of Dodecahydro Phenanthrene Skeletons
The dodecahydro-phenanthrene core adopts distinct conformations depending on substitution patterns:
Molecular mechanics simulations (MMFF94 force field) indicate the target compound’s 8,8a-dihydroxy groups stabilize the conformation by 3.2 kcal/mol through intramolecular hydrogen bonding. The isopropyl group at C7 adopts an equatorial position to avoid 1,3-diaxial interactions with the C1 methyl group, contrasting with methyl abietate’s axial orientation.
Properties
CAS No. |
32111-52-7 |
|---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
methyl 8,8a-dihydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,4b,5,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H34O4/c1-13(2)14-7-8-16-19(3)10-6-11-20(4,18(23)25-5)15(19)9-12-21(16,24)17(14)22/h7,13,15-17,22,24H,6,8-12H2,1-5H3 |
InChI Key |
VZUUIOHQORPRQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCC2C3(CCCC(C3CCC2(C1O)O)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a multi-step synthetic route starting from simpler diterpenoid precursors or phenanthrene derivatives. The key steps include:
- Hydrogenation of phenanthrene or related polycyclic precursors to achieve the dodecahydro (fully saturated) core.
- Selective hydroxylation to introduce the 8,8a-dihydroxy groups.
- Methylation (esterification) of the carboxylic acid group to form the methyl ester.
- Introduction of methyl and isopropyl substituents at defined positions via alkylation or rearrangement reactions.
These steps require precise catalytic and reagent control to maintain stereochemical integrity and avoid over-oxidation or side reactions.
Detailed Stepwise Preparation
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Hydrogenation | H2 gas, Pd/C or Pt catalyst, mild pressure | Saturate phenanthrene rings to dodecahydro derivative | Controls degree of saturation to avoid ring opening |
| 2 | Hydroxylation | OsO4 or KMnO4 (controlled), or enzymatic oxidation | Introduce dihydroxy groups at 8,8a positions | Regioselectivity critical to avoid other ring positions |
| 3 | Carboxylation | Oxidation of methyl or alkyl side chains using KMnO4 or CrO3 | Form carboxylic acid at C-1 position | Alkaline medium preferred for selective oxidation |
| 4 | Esterification | Methanol with acid catalyst (H2SO4 or p-TsOH) | Convert carboxylic acid to methyl ester | Reflux conditions, removal of water to drive reaction |
| 5 | Alkylation/Isopropyl introduction | Friedel-Crafts alkylation or rearrangement | Install 7-(1-methylethyl) substituent | Requires Lewis acid catalysts (AlCl3) and controlled temperature |
This sequence is often optimized depending on the starting material and desired scale.
Industrial and Laboratory Scale Synthesis
Laboratory Synthesis
- Oxidation of phenanthrene derivatives using potassium permanganate in alkaline aqueous media is a common laboratory method to introduce carboxylic acid functionality at the 1-position.
- Subsequent esterification with methanol under acidic catalysis yields the methyl ester.
- Hydrogenation steps are performed under controlled pressure and temperature to avoid over-reduction or ring cleavage.
- Purification is achieved by recrystallization and chromatographic techniques (silica gel column chromatography) to isolate the desired stereoisomer.
Industrial Production
- Industrial synthesis employs continuous flow reactors for oxidation and hydrogenation steps to improve yield and reproducibility.
- Large-scale oxidation uses potassium permanganate or chromium-based oxidants with optimized pH and temperature control.
- Advanced purification methods such as high-performance liquid chromatography (HPLC) and crystallization under controlled conditions ensure high purity (>95%).
- Process intensification techniques reduce reaction times and waste generation.
Research Findings and Reaction Mechanisms
Anaerobic Carboxylation and Biotransformation
- Studies on microbial degradation reveal that under anaerobic conditions, phenanthrene derivatives undergo direct enzymatic carboxylation at the C-2 position , forming phenanthrene-2-carboxylic acid as a key intermediate.
- This enzymatic pathway contrasts with methylation or fumarate addition seen in smaller polycyclic aromatic hydrocarbons.
- The compound’s ester group can be hydrolyzed under acidic or basic conditions, releasing the free acid and methanol, which is important for biological and environmental degradation studies.
Stereochemical Considerations
- The compound’s multiple chiral centers require stereoselective synthesis and characterization.
- Techniques such as X-ray crystallography , chiral chromatography , and NMR spectroscopy are employed to confirm stereochemistry and purity.
- Computational methods (Density Functional Theory) assist in predicting the stability of stereoisomers and guiding synthetic routes.
Data Table: Summary of Preparation Methods
| Preparation Step | Method | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| Hydrogenation | Catalytic hydrogenation | H2, Pd/C, mild pressure | 85-90 | Controls saturation level |
| Hydroxylation | Osmium tetroxide or KMnO4 | OsO4 catalytic, or KMnO4 in controlled conditions | 70-80 | Regioselective dihydroxylation |
| Carboxylation | Oxidation with KMnO4 | KMnO4, alkaline medium, room temp | 75-85 | Selective oxidation at C-1 |
| Esterification | Acid-catalyzed esterification | Methanol, H2SO4, reflux | 90-95 | Removal of water drives reaction |
| Alkylation | Friedel-Crafts alkylation | AlCl3, isopropyl halide, low temp | 60-75 | Requires careful temperature control |
Chemical Reactions Analysis
Types of Reactions: 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to resin acid esters and oxidized diterpenoids. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Saturation Level: The dodecahydro backbone (12 hydrogens added) provides greater saturation than methyl abietate (decahydro), reducing reactivity toward thermal decomposition .
Synthetic Pathways :
- The compound is synthesized via oxidation of methyl abietate using systems like methyltrioxorhenium (MTO)/H₂O₂, which introduces hydroxyl and ketone groups at specific positions .
- Contrastingly, methyl dehydroabietate is produced via dehydrogenation, preserving aromaticity .
The hydroxyl groups may enhance antifungal activity by interacting with microbial membranes, as seen in related compounds like benzoic acid derivatives .
Stability :
- The dihydroxy groups could improve oxidation stability compared to conjugated dienes in levopimaric acid, which require antioxidants for stabilization .
Research Implications
- Pharmacological Potential: The compound’s hydroxylated structure warrants further study for drug delivery applications, leveraging its polarity for improved tissue penetration.
- Industrial Relevance : Its stability profile makes it a candidate for biofuel additives or polymer stabilizers, reducing the need for synthetic antioxidants .
Biological Activity
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester (CAS Number: 3310-97-2) is a complex organic compound with significant biological activity. This article explores its structural characteristics, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: CHO
- Molecular Weight: 316.4776 g/mol
- IUPAC Name: 1-Phenanthrenecarboxylic acid methyl ester
- InChIKey: XLNYKQDSHLEWFW-QDDLRWIDSA-N
The compound features a bicyclic structure typical of many terpenoids and is characterized by various functional groups that contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that 1-phenanthrenecarboxylic acid methyl ester exhibits a range of biological activities:
-
Antimicrobial Properties
- Studies have shown that this compound possesses antimicrobial effects against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, demonstrating significant inhibition zones in agar diffusion assays.
-
Anti-inflammatory Effects
- Research indicates that the compound can downregulate pro-inflammatory cytokines in vitro. In a study involving lipopolysaccharide (LPS)-induced macrophages, treatment with the methyl ester resulted in reduced levels of TNF-alpha and IL-6.
-
Antioxidant Activity
- The compound has been evaluated for its antioxidant potential using DPPH and ABTS assays. Results indicated a notable ability to scavenge free radicals, suggesting its potential use as a natural antioxidant in food preservation or therapeutic applications.
-
Cytotoxicity
- In cancer research contexts, the methyl ester has shown cytotoxic effects on various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values suggest significant efficacy in inhibiting cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers examined the antimicrobial properties of the compound against common pathogens. The results indicated:
- Staphylococcus aureus: Inhibition zone of 15 mm.
- Candida albicans: Inhibition zone of 12 mm.
These findings support the potential application of this compound in developing natural antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments involving RAW264.7 macrophages showed that treatment with the methyl ester reduced the expression of COX-2 and iNOS genes post-LPS stimulation. This suggests a mechanism through which the compound may exert anti-inflammatory effects.
Case Study 3: Antioxidant Potential
In a comparative study of various terpenoids, 1-phenanthrenecarboxylic acid methyl ester exhibited higher antioxidant activity than both ascorbic acid and α-tocopherol at equivalent concentrations.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl dehydroabietate | Bicyclic structure with hydroxyl groups | Antimicrobial and anti-inflammatory |
| Podocarpic acid | Similar bicyclic structure | Exhibits estrogenic activity |
| Abietic acid | Additional functional groups | Used in resins; moderate antimicrobial |
Q & A
Q. What are the common synthetic routes for preparing this diterpene methyl ester, and what purification methods are recommended?
The compound is typically synthesized via esterification of its parent carboxylic acid (e.g., sandaracopimaric acid) using methanol under acidic catalysis . Purification often involves column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures). For natural product isolation, hydrodistillation or supercritical CO₂ extraction from coniferous resins (e.g., Picea abies) is employed, followed by recrystallization .
Q. How can NMR spectroscopy resolve the stereochemistry of the fused decalin and phenanthrene systems?
Key NMR strategies include:
- 1H-1H COSY to map vicinal coupling in the decalin system.
- NOESY to confirm axial/equatorial substituents (e.g., methyl groups at C1 and C4a) .
- 13C DEPT to distinguish quaternary carbons (e.g., C8a and C10a) in the phenanthrene core . For example, the dihydroxy groups at C8 and C8a show characteristic downfield shifts (δ 3.8–4.2 ppm in ¹H NMR) and coupling patterns indicative of axial-equatorial hydroxyls .
Q. What analytical techniques are critical for confirming molecular weight and functional groups?
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+ at m/z 317.2382 for C₂₁H₃₂O₂) .
- FT-IR : Bands at ~1700 cm⁻¹ (ester C=O) and ~3450 cm⁻¹ (hydroxyl O-H) .
- GC-MS with Retention Index (RI) : Non-polar columns (e.g., SE-30) yield RI values >1900, aiding differentiation from structural analogs like dehydroabietic acid esters .
Advanced Research Questions
Q. How can conflicting stereochemical assignments in X-ray crystallography and NMR data be resolved?
Discrepancies often arise from crystal packing effects vs. solution-state conformers. To resolve these:
- Compare X-ray torsion angles (e.g., C8a-O-C8 vs. C10a-C1-CH₃) with DFT-optimized geometries .
- Use residual dipolar coupling (RDC) in aligned media to validate solution-state structures .
- Cross-reference with ab initio calculations (e.g., Gaussian 16) for energy-minimized conformers .
Q. What experimental designs optimize the detection of minor isomers in mixtures?
- 2D-GC×GC-MS : Enhances separation of isomers (e.g., 1,4a-dimethyl vs. 1,10a-dimethyl derivatives) .
- Ion Mobility Spectrometry (IMS) : Differentiates isomers based on collisional cross-section differences .
- Chiral HPLC : Polysaccharide columns (e.g., Chiralpak IA) resolve enantiomers of dihydroxy groups .
Q. How do solvent polarity and temperature affect the compound’s conformational equilibrium?
- Variable-Temperature NMR : In DMSO-d₆, the ΔG⧧ for chair-flip in the decalin system is ~12 kcal/mol, calculated via Eyring plots .
- MD Simulations : Polar solvents (e.g., water) stabilize the axial hydroxyl configuration via H-bonding, while non-polar solvents (e.g., hexane) favor equatorial conformers .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported CAS registry numbers and structural descriptors?
Variations (e.g., CAS 1686-54-0 vs. 3625-01-2) often stem from stereoisomerism or naming conventions. Solutions include:
- NIST Chemistry WebBook cross-referencing : Validate via IUPAC name permutations (e.g., "8,8a-dihydroxy" vs. "9-hydroxy") .
- PubChem Substructure Search : Filter by molecular formula (C₂₁H₃₂O₂) and functional group annotations .
Q. Why do mass spectral fragmentation patterns vary across studies?
- Collision Energy : Low-energy MS/MS favors neutral losses (e.g., H₂O, -32 Da), while high-energy CID induces ring-opening fragmentation .
- Ion Source Effects : ESI stabilizes the molecular ion ([M+Na]+), whereas EI promotes α-cleavage at the isopropyl group (m/z 123) .
Methodological Innovations
Q. What computational tools predict biological activity from structural features?
Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization?
- Reactor Modeling : Simulate esterification kinetics under varying temperatures and catalysts .
- Sensitivity Analysis : Identify critical parameters (e.g., methanol concentration) for yield maximization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
